(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its therapeutic implications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with sulfonyl chlorides, followed by amidation and cyclization reactions. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has indicated that derivatives of sulfonamides, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
This compound | MRSA | 18 |
Similar Sulfonamide Derivative | E. coli | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Activity | IC50 (µM) | Selectivity Index |
---|---|---|
COX-2 Inhibition | 0.15 | 132 |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The exact pathways remain to be fully elucidated, but interactions with specific cellular targets are being explored .
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including endothelin receptors, which are critical in cardiovascular regulation.
- Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
- Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- A study on patients with chronic inflammatory conditions demonstrated significant improvement when treated with sulfonamide derivatives similar to this compound.
- Another clinical trial focused on the use of these compounds in combination therapies for resistant bacterial infections, showing promising results in reducing infection rates.
属性
IUPAC Name |
(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-18-7-9-19(10-8-18)11-16-30(26,27)22-17-21(25)23-12-14-24(15-13-23)31(28,29)20-5-3-2-4-6-20/h2-11,16,22H,12-15,17H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHSOXCBPPWIF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。